REACTION_CXSMILES
|
[OH-:1].[Na+].[F:3][CH:4]([F:15])[O:5][C:6]1[CH:11]=[CH:10][C:9](CC#N)=[CH:8][CH:7]=1.Br[CH2:17][CH2:18]Cl.[CH2:20]([OH:23])[CH2:21]O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[F:15][CH:4]([F:3])[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:21]2([C:20]([OH:23])=[O:1])[CH2:18][CH2:17]2)=[CH:10][CH:11]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)CC#N)F
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was then extracted with ethyl ether (2×10 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (4×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was directly used in the reaction of next step without furoom temperatureher purification
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C1(CC1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |